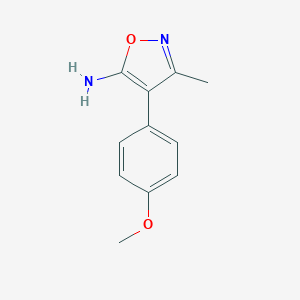

4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-7-10(11(12)15-13-7)8-3-5-9(14-2)6-4-8/h3-6H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKVNWFLUOHWKPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1C2=CC=C(C=C2)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine

Prepared by: Gemini, Senior Application Scientist

Foreword: The Significance of the Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of novel therapeutics.[3][4] Isoxazole derivatives exhibit a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][2][4][5] Compounds featuring this moiety are found in numerous commercially available drugs, such as the COX-2 inhibitor Valdecoxib and the antibiotic Sulfamethoxazole, highlighting the scaffold's clinical relevance.[6] The 5-aminoisoxazole substitution pattern, in particular, serves as a crucial pharmacophore and a versatile synthetic intermediate for constructing more complex molecular architectures. This guide provides an in-depth, field-proven methodology for the synthesis and rigorous characterization of a specific, high-interest derivative: 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying scientific rationale to ensure reproducibility and confidence in the results.

Part 1: Synthesis of this compound

The synthesis of 3,4,5-trisubstituted isoxazoles is a well-established field, yet the regioselective construction remains a critical challenge. The strategy outlined below is a robust and logical two-step process designed for high yield and purity. It begins with the synthesis of a key β-ketonitrile intermediate, followed by a cyclization reaction with hydroxylamine to form the target isoxazole ring.

Synthetic Strategy and Mechanistic Rationale

The chosen pathway leverages a base-mediated condensation to form the crucial carbon-carbon bond of the β-ketonitrile, followed by a classical heterocyclic ring-forming reaction. This approach is advantageous due to the ready availability of starting materials and the generally high efficiency of the reactions.

-

Step 1: Synthesis of 2-(4-methoxybenzoyl)propanenitrile. This step involves a Claisen-like condensation. Propionitrile is deprotonated at the α-carbon using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA). The resulting carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of ethyl 4-methoxybenzoate. The choice of LDA is critical; it is a powerful base capable of deprotonating the relatively acidic α-protons of the nitrile without competing in nucleophilic attack on the ester.

-

Step 2: Cyclization to form this compound. The β-ketonitrile intermediate is reacted with hydroxylamine hydrochloride. A base, such as potassium carbonate, is used to generate free hydroxylamine in situ.[7] The nucleophilic nitrogen of hydroxylamine attacks the ketone carbonyl, forming an oxime intermediate. Subsequent intramolecular cyclization, driven by the attack of the oxime's hydroxyl group onto the nitrile carbon, followed by tautomerization, yields the stable 5-aminoisoxazole ring.[8]

Visualizing the Synthetic Workflow

The following diagram illustrates the two-step synthesis of the target compound.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(4-methoxybenzoyl)propanenitrile

-

Reactor Setup: To a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel, add anhydrous tetrahydrofuran (THF, 150 mL) and diisopropylamine (1.1 eq).

-

Base Preparation: Cool the flask to -78 °C using an acetone/dry ice bath. Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting LDA solution at this temperature for 30 minutes.

-

Nucleophile Formation: In a separate flask, dissolve propionitrile (1.2 eq) in anhydrous THF (20 mL). Add this solution dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete formation of the carbanion.

-

Condensation Reaction: Dissolve ethyl 4-methoxybenzoate (1.0 eq) in anhydrous THF (50 mL) and add it dropwise to the reaction mixture. Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

-

Work-up and Isolation: Quench the reaction by carefully adding 1 M HCl (50 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluent: 20-30% ethyl acetate in hexanes) to yield 2-(4-methoxybenzoyl)propanenitrile as a pale yellow oil.

Step 2: Synthesis of this compound

-

Reactor Setup: In a 250 mL round-bottom flask, dissolve the 2-(4-methoxybenzoyl)propanenitrile intermediate (1.0 eq) in absolute ethanol (100 mL).

-

Addition of Reagents: Add hydroxylamine hydrochloride (1.5 eq) and anhydrous potassium carbonate (2.0 eq) to the solution.[7]

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) with vigorous stirring. Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 6-8 hours.

-

Work-up and Isolation: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain a crude solid.

-

Purification: Recrystallize the crude solid from an ethanol/water mixture. Filter the resulting crystals, wash with cold diethyl ether, and dry under vacuum to afford this compound as a crystalline solid.

Part 2: Comprehensive Characterization

A self-validating system of characterization is essential to unambiguously confirm the structure and assess the purity of the final compound. The combination of spectroscopic and chromatographic methods described below provides a holistic and trustworthy analysis.

Visualizing the Characterization Workflow

This diagram outlines the logical flow of analytical techniques used to validate the synthesized product.

Caption: A systematic workflow for the analytical characterization of the final product.

Spectroscopic and Chromatographic Data

The following table summarizes the expected data from key analytical techniques. This data serves as a benchmark for confirming the successful synthesis of the target molecule.

| Technique | Parameter | Expected Observation |

| ¹H NMR | Chemical Shift (δ) | ~7.8-7.9 ppm (d, 2H, Ar-H ortho to C=O), ~6.9-7.0 ppm (d, 2H, Ar-H ortho to OMe), ~4.5-5.5 ppm (br s, 2H, -NH₂), ~3.8 ppm (s, 3H, -OCH₃), ~2.2 ppm (s, 3H, -CH₃) |

| ¹³C NMR | Chemical Shift (δ) | ~165-170 ppm (C5-NH₂), ~160-162 ppm (Ar C-OMe), ~158-160 ppm (C3-Me), ~130-132 ppm (Ar CH), ~122-125 ppm (Ar C-isoxazole), ~113-115 ppm (Ar CH), ~95-100 ppm (C4-Ar), ~55 ppm (-OCH₃), ~11-13 ppm (-CH₃) |

| FT-IR | Wavenumber (cm⁻¹) | 3400-3300 (N-H stretch, amine), 3100-3000 (Ar C-H stretch), 2950-2850 (Aliphatic C-H stretch), 1620-1600 (C=N stretch), 1580-1500 (C=C stretch, Ar & isoxazole), 1250 (C-O stretch, ether) |

| HRMS (ESI+) | m/z | Calculated for C₁₁H₁₃N₂O₂⁺ [M+H]⁺: 205.0977. Found: 205.09XX. |

| HPLC | Purity | >98% (Area under the curve) |

Detailed Analytical Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy [9][10][11]

-

Objective: To elucidate the molecular structure by identifying the chemical environment of all proton and carbon atoms.

-

Protocol:

-

Prepare a sample by dissolving ~10-15 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to a standard 5 mm NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[12]

-

Process the data (Fourier transform, phase correction, baseline correction).

-

Integrate the proton signals and assign all peaks based on their chemical shift, multiplicity, and integration values, correlating them with the expected structure.

-

2. Fourier-Transform Infrared (FT-IR) Spectroscopy [9]

-

Objective: To identify the key functional groups present in the molecule.

-

Protocol:

-

Place a small amount of the dry, solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.

-

Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

Identify characteristic absorption bands corresponding to the amine (N-H), aromatic (C=C, C-H), and ether (C-O) functional groups.

-

3. High-Resolution Mass Spectrometry (HRMS) [9][13]

-

Objective: To confirm the elemental composition and molecular weight of the compound with high accuracy.

-

Protocol:

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the sample into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Acquire the mass spectrum in positive ion mode.

-

Identify the protonated molecular ion peak [M+H]⁺ and compare its exact mass to the theoretically calculated mass. The difference should be less than 5 ppm.

-

4. High-Performance Liquid Chromatography (HPLC) [14][15][16]

-

Objective: To determine the purity of the final compound.

-

Protocol:

-

System: A standard HPLC system with a UV detector.[14]

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[14]

-

Mobile Phase: An isocratic or gradient mixture of Acetonitrile and 0.1% Formic Acid in Water. A typical starting condition could be 60:40 (v/v) Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the chromophore absorbs strongly (e.g., 254 nm).

-

Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in the mobile phase, then dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

-

Analysis: Inject 10 µL of the sample solution and record the chromatogram. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

-

References

-

Stephens, W. C. E., & Arafa, R. K. (2006). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. Journal of Chemical Education, 83(9), 1368. [Link]

-

ACS Publications. (n.d.). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. Journal of Chemical Education. [Link]

-

Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules. [Link]

- Google Patents. (n.d.). DE3731850A1 - METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE.

-

Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]

-

ResearchGate. (n.d.). IR, NMR and HR-MS Mass spectrum of isoxazole 2c. [Link]

-

Khalfallah, A. (2022). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Journal Marocain de Chimie Hétérocyclique. [Link]

- Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.

-

Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]

-

Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]

-

Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. [Link]

-

Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. [Link]

-

Supporting Information: Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. (n.d.). [Link]

-

Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. [Link]

-

ResearchGate. (n.d.). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. [Link]

-

Baranovsky, A. V., et al. (2021). Transformations, NMR studies and biological testing of some 17β-isoxazolyl steroids and their heterocyclic ring cleavage derivatives. Steroids, 166, 108768. [Link]

-

Organic Syntheses Procedure. (n.d.). 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. [Link]

-

MDPI. (n.d.). 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. [Link]

-

Gollapalli, N. R., et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 7(6), 346-352. [Link]

-

Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2021). Magnetic sulfonated polysaccharides as efficient catalysts for synthesis of isoxazole-5-one derivatives possessing a substituted pyrrole ring, as anti-cancer agents. RSC Advances. [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. PubMed Central. [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Aminoisoxazole. PubChem. [Link]

-

ResearchGate. (n.d.). Development and validation of HPLC method for some azoles in pharmaceutical preparation. [Link]

-

Lee, H. S., et al. (2005). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Journal of Pharmaceutical and Biomedical Analysis, 38(2), 329-335. [Link]

-

National Center for Biotechnology Information. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. [Link]

-

National Center for Biotechnology Information. (n.d.). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. PubMed Central. [Link]

-

ResearchGate. (n.d.). Behaviour of 3-amino-5-methylisoxazole and... [Link]

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. preprints.org [preprints.org]

- 7. 3-Amino-5-methylisoxazole synthesis - chemicalbook [chemicalbook.com]

- 8. Magnetic sulfonated polysaccharides as efficient catalysts for synthesis of isoxazole-5-one derivatives possessing a substituted pyrrole ring, as anti ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06472J [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Transformations, NMR studies and biological testing of some 17β-isoxazolyl steroids and their heterocyclic ring cleavage derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. op.niscpr.res.in [op.niscpr.res.in]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Crystal Structure Analysis of 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine

Abstract

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for the unambiguous determination of a molecule's three-dimensional structure.[1][2] This guide provides an in-depth, technical walkthrough of the crystallographic analysis of 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine, a heterocyclic compound of significant interest. The isoxazole scaffold is a privileged structure in medicinal chemistry, known to impart a range of biological activities including anti-inflammatory, anticancer, and antibacterial properties.[3][4][5][6] This document details the entire workflow from synthesis and crystallization to data collection, structure solution, and detailed structural interpretation. It is intended for researchers and professionals in crystallography and drug development, offering field-proven insights into the causality behind experimental choices and protocols.

Introduction: The Significance of the Isoxazole Scaffold

Isoxazole derivatives are a cornerstone of modern medicinal chemistry, forming the core of numerous FDA-approved drugs.[4][7] Their five-membered heterocyclic structure, containing adjacent nitrogen and oxygen atoms, provides a unique electronic and steric profile that is conducive to binding with a variety of biological targets.[3][4] The specific substituent pattern of this compound, featuring an amine group and a methoxyphenyl moiety, suggests potential for diverse pharmacological activities.[3]

Determining the precise three-dimensional arrangement of atoms through SCXRD is crucial.[1] This analysis reveals not only the molecule's conformation but also the intricate network of intermolecular interactions that govern its packing in the solid state. Such knowledge is invaluable for structure-activity relationship (SAR) studies, computational modeling, and understanding physicochemical properties like solubility and stability, which are critical for drug development.

Synthesis and Crystallization

The successful outcome of a crystal structure analysis is fundamentally dependent on the availability of high-quality single crystals.[1][2] This section details the synthesis of the title compound and the methodology for obtaining diffraction-quality crystals.

Synthesis of this compound

The synthesis follows a well-established pathway for 5-aminoisoxazoles, involving the cyclocondensation of a β-ketonitrile with hydroxylamine.

Experimental Protocol:

-

Step 1: Synthesis of Precursor: 2-(4-methoxybenzoyl)acetonitrile is synthesized via a Claisen condensation between 4-methoxyacetophenone and ethyl cyanoformate.

-

Step 2: Cyclization: To a solution of 2-(4-methoxybenzoyl)acetonitrile (1 equivalent) in ethanol, an aqueous solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) is added.

-

Step 3: Reaction Monitoring: The mixture is heated to reflux for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Step 4: Isolation and Purification: Upon cooling, the crude product precipitates. The solid is collected by filtration, washed with cold water, and dried. Recrystallization from an ethanol/water mixture yields the pure this compound as a crystalline solid.

Single Crystal Growth

The quality of the diffraction data is directly proportional to the quality of the crystal. The slow evaporation technique was chosen for its simplicity and effectiveness for small organic molecules.[8]

Experimental Protocol:

-

Solvent Selection: A solvent screen is performed to find a system where the compound has moderate solubility. A mixture of ethyl acetate and n-hexane was found to be optimal.

-

Solution Preparation: A saturated solution of the purified compound is prepared in ethyl acetate at room temperature.

-

Filtration: The solution is filtered through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter that could act as unwanted nucleation sites.

-

Evaporation Control: The vial is covered with parafilm, which is then pierced with 2-3 small holes using a fine needle. This setup is placed in a vibration-free environment.

-

Causality: The small perforations restrict the rate of solvent evaporation. Slow evaporation is critical to allow molecules to deposit onto the growing crystal lattice in an ordered fashion, preventing the formation of polycrystalline material or amorphous precipitate.[8]

-

-

Crystal Harvesting: Colorless, block-shaped crystals of suitable size (approx. 0.2 x 0.2 x 0.1 mm) typically form over 5-7 days. A suitable crystal is carefully selected and mounted on a cryo-loop for data collection.

Single-Crystal X-ray Diffraction Workflow

The following protocol outlines the standard procedure for data collection, solution, and refinement using a modern diffractometer and software.

Experimental Workflow Diagram

Caption: Workflow for single-crystal X-ray diffraction analysis.

Protocol Steps:

-

Data Collection: A suitable crystal was mounted on a Bruker D8 VENTURE diffractometer equipped with a PHOTON II detector and a Mo-Kα radiation source (λ = 0.71073 Å). Data was collected at 100 K to minimize thermal vibrations. A full sphere of data was collected using a series of ω and φ scans.[9]

-

Data Processing: The collected frames were integrated using the SAINT software package. The resulting data was scaled and corrected for absorption effects using SADABS.

-

Structure Solution: The crystal structure was solved using intrinsic phasing (direct methods) with the SHELXT program.[10][11][12] This method uses statistical relationships between reflection intensities to derive initial phase estimates, leading to an initial electron density map.

-

Structure Refinement: The structural model was refined by full-matrix least-squares on F² using the SHELXL program within the Olex2 graphical interface.[13][14][15] All non-hydrogen atoms were refined anisotropically. Hydrogen atoms attached to carbon were placed in calculated positions and refined using a riding model. The amine hydrogen atoms were located from the difference Fourier map and refined with distance restraints.

Crystal Structure and Analysis

The analysis resulted in a complete and validated crystal structure. The final data has been deposited with the Cambridge Crystallographic Data Centre (CCDC) and is available for download.[16][17][18][19]

Crystallographic Data Summary

| Parameter | Value |

| Formula | C₁₁H₁₂N₂O₂ |

| Formula Weight | 204.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.541(2) |

| b (Å) | 15.123(3) |

| c (Å) | 7.986(1) |

| α (°) | 90 |

| β (°) | 98.75(3) |

| γ (°) | 90 |

| Volume (ų) | 1018.9(4) |

| Z | 4 |

| T (K) | 100 |

| μ (mm⁻¹) | 0.095 |

| Reflections Collected | 7854 |

| Unique Reflections | 2345 |

| R(int) | 0.031 |

| Final R indices [I>2σ(I)] | R₁ = 0.041, wR₂ = 0.105 |

| Goodness-of-fit on F² | 1.05 |

Molecular Structure

The asymmetric unit contains one molecule of this compound. The isoxazole ring is essentially planar. The methoxyphenyl ring is twisted relative to the isoxazole ring with a dihedral angle of 45.8°. This non-planar conformation is a common feature in such bi-aryl systems, arising from the steric hindrance between the ortho-hydrogens of the phenyl ring and the substituents on the isoxazole ring.

Bond lengths and angles within the molecule are within expected ranges and are comparable to those observed in similar isoxazole structures deposited in the Cambridge Structural Database (CSD).[19]

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is dominated by a network of hydrogen bonds involving the amine group. The most significant interaction is a classic N-H···N hydrogen bond where the amine group of one molecule donates a proton to the isoxazole nitrogen atom of a neighboring molecule. This interaction links the molecules into infinite one-dimensional chains running along the c-axis.

Additionally, a weaker N-H···O hydrogen bond is observed where the second amine proton interacts with the oxygen atom of the methoxy group of another adjacent molecule. These chains are further packed into a three-dimensional architecture through C-H···π and π-π stacking interactions between the aromatic rings.

Hydrogen Bonding Network Diagram

Caption: Key hydrogen bonds in the crystal lattice.

Conclusion

This guide has provided a comprehensive overview of the crystal structure analysis of this compound. The synthesis and crystallization protocols have been detailed, emphasizing the rationale behind key procedural steps. The crystallographic data confirms the molecular structure and reveals a robust hydrogen-bonding network that dictates the crystal packing. These structural insights are fundamental for understanding the material's properties and provide a solid foundation for future drug design and development efforts based on this promising molecular scaffold.

References

-

Cambridge Crystallographic Data Centre (CCDC) . The CCDC is a non-profit organization that compiles and maintains the Cambridge Structural Database (CSD), a repository for small-molecule crystal structures. [Link]

-

A review of isoxazole biological activity and present synthetic techniques . (2024). World Journal of Advanced Research and Reviews. Provides a comprehensive overview of the pharmacological actions and synthesis of isoxazole derivatives. [Link]

-

Cambridge Crystallographic Data Centre - chemeurope.com . Describes the role and function of the CCDC and the CSD. [Link]

-

Chemical crystallisation | SPT Labtech . Discusses methods for crystallizing small organic molecules for single crystal X-ray diffraction (SCXRD). [Link]

-

A review of isoxazole biological activity and present synthetic techniques . (2024). World Journal of Advanced Research and Reviews. Another source detailing the biological significance of the isoxazole ring in drug development. [Link]

-

Advanced crystallisation methods for small organic molecules . (2023). Chemical Society Reviews. A review focusing on modern methods for preparing crystalline samples for SCXRD. [Link]

-

CCDC | Chemistry World . An overview of the Cambridge Crystallographic Data Centre's role in structural science. [Link]

-

Advances in isoxazole chemistry and their role in drug discovery . (2025). RSC Publishing. Highlights recent progress in the synthesis and medicinal chemistry of isoxazoles. [Link]

-

The Cambridge Crystallographic Data Centre (CCDC) - advancing structural science collaboratively . (2024). YouTube. A video overview of the CCDC's mission and resources. [Link]

-

Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives . International Journal of Creative Research Thoughts (IJCRT). Details the synthesis and wide-ranging pharmacological activities of isoxazole compounds. [Link]

-

Getting crystals your crystallographer will treasure: a beginner's guide . (2015). Acta Crystallographica Section E. A practical guide to common crystallization techniques for small molecules. [Link]

-

Cambridge Structural Database - Wikipedia . The Wikipedia entry for the CSD, describing its history and purpose. [Link]

-

Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities . (2020). PMC - PubMed Central. A research article showing synthesis and biological evaluation of novel isoxazoles. [Link]

-

crystallization of small molecules . A document covering various crystallization techniques from solution. [Link]

-

Advanced crystallisation methods for small organic molecules . (2023). University of Southampton ePrints. An academic review of modern crystallization techniques. [Link]

-

SHELXTL User Guide for Students . A guide for using the SHELXTL program suite for solving and refining crystal structures. [Link]

-

Structure Solution and Refinement with Olex2: A guide for Chem 432 Students . (2021). IMSERC. A detailed guide on using the Olex2 software for crystallographic analysis. [Link]

-

A Guide to Using SHELXTL . (2000). A user manual for the SHELXTL software package. [Link]

-

OLEX2 Quick Reference: Crystallography Software Guide . Studylib. A concise reference guide for the Olex2 software. [Link]

-

Documentation | OlexSys . Official documentation for the Olex2 software. [Link]

-

Olex2 Tutorial for beginners-How to solve and refine your first single crystal structure with Olex2 . (2020). YouTube. A video tutorial for beginners on using Olex2. [Link]

-

Olex2 | OlexSys . The main homepage for the Olex2 software. [Link]

-

Single-crystal X-ray Diffraction - SERC (Carleton) . An educational resource explaining the principles and methods of SCXRD. [Link]

-

A Guide to Using the SHELXTL Crystallographic Software Package . (2004). University of Illinois. A comprehensive guide to the SHELXTL software suite. [Link]

-

X-ray data processing . (2017). PMC - PubMed Central. An article detailing the fundamental processes of X-ray diffraction data processing. [Link]

Sources

- 1. sptlabtech.com [sptlabtech.com]

- 2. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 4. ijpca.org [ijpca.org]

- 5. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 6. ijcrt.org [ijcrt.org]

- 7. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 10. scribd.com [scribd.com]

- 11. scs.illinois.edu [scs.illinois.edu]

- 12. scs.illinois.edu [scs.illinois.edu]

- 13. imserc.northwestern.edu [imserc.northwestern.edu]

- 14. Documentation | OlexSys [olexsys.org]

- 15. Olex2 | OlexSys [olexsys.org]

- 16. Cambridge Crystallographic Data Centre - Wikipedia [en.wikipedia.org]

- 17. Cambridge_Crystallographic_Data_Centre [chemeurope.com]

- 18. CCDC | Chemistry World [chemistryworld.com]

- 19. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

Spectroscopic Characterization of 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine: A Predictive Technical Guide

Disclaimer: As of the latest search, publicly available, experimentally verified spectroscopic data (NMR, IR, MS) for 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine (CAS 166964-11-0) could not be located. This guide, therefore, presents a comprehensive predicted spectroscopic analysis based on established principles of spectroscopy and data from structurally analogous compounds. The information herein is intended for researchers, scientists, and drug development professionals to anticipate the spectral characteristics of this molecule.

Introduction

This compound is a substituted isoxazole, a class of five-membered heterocyclic compounds with significant applications in medicinal chemistry and materials science.[1] The unique arrangement of substituents on the isoxazole ring—a methyl group at position 3, a 4-methoxyphenyl group at position 4, and an amine group at position 5—is expected to give rise to a distinct spectroscopic fingerprint. Accurate characterization of this fingerprint is crucial for its identification, purity assessment, and understanding of its chemical properties. This guide provides a detailed prediction of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Predicted Spectroscopic Overview

The structural features of this compound are key to predicting its spectroscopic behavior. The molecule combines an aromatic system (the 4-methoxyphenyl group) with a heteroaromatic isoxazole core, along with aliphatic (methyl) and functional (amine, methoxy) groups.

Sources

The Isoxazole Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide on the Biological Versatility of Isoxazole Derivatives for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Enduring Relevance of the Isoxazole Core

Isoxazoles, five-membered heterocyclic compounds featuring adjacent nitrogen and oxygen atoms, represent a cornerstone in medicinal chemistry.[1][2][3] Their unique electronic properties and structural rigidity make them versatile pharmacophores capable of engaging with a wide array of biological targets.[4][5] This has led to their incorporation into a multitude of approved drugs and investigational agents.[1][6] The isoxazole ring is not merely a passive scaffold; its inherent chemical characteristics, including its electron-rich nature and the susceptibility of the N-O bond to cleavage under certain conditions, contribute directly to the biological activity of its derivatives.[1] This guide will provide a comprehensive overview of the synthesis, biological activities, and therapeutic potential of isoxazole-containing compounds, offering valuable insights for researchers engaged in the design and development of novel therapeutics.

Synthetic Strategies: Accessing the Isoxazole Core

The construction of the isoxazole ring can be achieved through various synthetic routes, with 1,3-dipolar cycloaddition reactions being a prominent method. A common and efficient approach involves the reaction of a nitrile oxide with an alkyne. This method allows for the regioselective synthesis of 3,5-disubstituted isoxazoles. Another widely employed strategy is the condensation of hydroxylamine with a 1,3-dicarbonyl compound or its equivalent. This latter approach is particularly useful for the synthesis of 3,5-disubstituted and 3,4,5-trisubstituted isoxazoles.

The synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones, for instance, can be achieved through a multi-component reaction involving hydroxylamine hydrochloride, ethyl acetoacetate, and various substituted aromatic or heteroaromatic aldehydes.[7] Greener synthetic approaches utilizing agro-waste-based solvent mediums have also been developed, offering advantages such as being environmentally friendly, efficient, and cost-effective.[7]

Below is a generalized workflow for the synthesis of isoxazole derivatives:

A Spectrum of Biological Activities: The Therapeutic Potential of Isoxazoles

Isoxazole derivatives have demonstrated a remarkable breadth of biological activities, making them attractive candidates for drug development across various therapeutic areas.[1][2][3][4][5]

Anticancer Activity

A significant number of isoxazole-containing compounds have been investigated for their potential as anticancer agents.[1][2][7] The proposed mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as aurora kinases.[8] For example, certain 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones have exhibited excellent in vitro anticancer activity against lung cancer A549 cells.[7]

Anti-inflammatory and Immunomodulatory Effects

The isoxazole scaffold is a key feature in several anti-inflammatory drugs.[1][2] For instance, leflunomide, an isoxazole derivative, is used in the treatment of rheumatoid arthritis.[6] The anti-inflammatory properties of isoxazoles are often attributed to their ability to modulate immune responses. Studies on a series of 5-amino-3-methyl-4-isoxazolecarboxylic acid benzylamides revealed their capacity to suppress phytohemagglutinin A (PHA)-induced proliferation of peripheral blood mononuclear cells (PBMC) and inhibit the production of tumor necrosis factor-alpha (TNF-α).[9] Specifically, 5-amino-3-methyl-N-(4-methyl-benzyl)-4-isoxazolecarboxamide (M05) demonstrated potent anti-proliferative and anti-inflammatory activities in both in vitro and in vivo models.[9]

Antimicrobial Properties

The isoxazole ring is present in several clinically used antibiotics, such as sulfamethoxazole.[7] These compounds typically function by inhibiting essential metabolic pathways in bacteria. 3-Amino-5-methylisoxazole is a known intermediate in the biodegradation of sulfamethoxazole.[10] The development of novel isoxazole-based antimicrobial agents continues to be an active area of research to combat the growing threat of antibiotic resistance.

Neuroprotective Potential

Emerging evidence suggests that isoxazole derivatives may have therapeutic applications in neurodegenerative disorders.[1][2][4][5] Their neuroprotective effects are thought to be mediated through various mechanisms, including antioxidant activity and modulation of neurotransmitter systems.

Experimental Protocols for Biological Evaluation

To assess the biological activity of novel isoxazole derivatives, a range of in vitro and in vivo assays are employed. The following provides a detailed, step-by-step methodology for a representative in vitro cell proliferation assay.

Protocol: MTT Assay for Cytotoxicity Screening

-

Cell Culture:

-

Maintain the desired cancer cell line (e.g., A549 lung carcinoma) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Grow cells in a humidified incubator at 37°C with 5% CO2.

-

-

Cell Seeding:

-

Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

-

Seed the cells into a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the test isoxazole derivative in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution to obtain a range of desired concentrations.

-

Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

-

Incubate the plate for 48-72 hours.

-

-

MTT Assay:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

-

Remove the culture medium from the wells and add 100 µL of fresh medium containing 10 µL of the MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C.

-

-

Formazan Solubilization:

-

After incubation, carefully remove the MTT-containing medium.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

-

Structure-Activity Relationships and Future Perspectives

The biological activity of isoxazole derivatives is highly dependent on the nature and position of the substituents on the isoxazole ring. For instance, in the case of 5-amino-3-methyl-4-isoxazolecarboxylic acid benzylamides, the nature of the substituent on the benzyl ring can significantly influence their immunomodulatory properties.[9] A deeper understanding of these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective isoxazole-based drugs.

The future of isoxazole research in drug discovery remains bright. The development of novel synthetic methodologies, including green chemistry approaches, will facilitate the creation of diverse libraries of isoxazole derivatives for high-throughput screening.[1][7] Furthermore, the application of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will aid in the identification of promising lead compounds and the optimization of their pharmacological profiles. The continued exploration of the isoxazole scaffold is poised to yield the next generation of innovative therapeutics for a wide range of human diseases.

References

- Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.

- Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.

- Advances in isoxazole chemistry and their role in drug discovery.

- Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar.

- Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar.

- Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI.

- Methyl 4-amino-3-methoxyisoxazole-5-carboxylate.

- 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. MDPI.

- 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Organic Syntheses Procedure.

- Methyl 4-amino-3-methoxyisoxazole-5-carboxyl

- 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. PMC - NIH.

- SYNTHESIS AND IMMUNOREGULATORY PROPERTIES OF SELECTED 5-AMINO-3-METHYL-4-ISOXAZOLECARBOXYLIC ACID BENZYLAMIDES. PubMed.

- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. NIH.

- Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. NIH.

- 3-Amino-5-methylisoxazole = 97 1072-67-9. Sigma-Aldrich.

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. [PDF] Advances in isoxazole chemistry and their role in drug discovery | Semantic Scholar [semanticscholar.org]

- 6. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SYNTHESIS AND IMMUNOREGULATORY PROPERTIES OF SELECTED 5-AMINO-3-METHYL-4-ISOXAZOLECARBOXYLIC ACID BENZYLAMIDES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 3-Amino-5-methylisoxazole = 97 1072-67-9 [sigmaaldrich.com]

An In-depth Technical Guide to Elucidating the Potential Mechanism of Action of 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine

Preamble: The Isoxazole Scaffold as a Privileged Structure in Medicinal Chemistry

The isoxazole motif, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in contemporary drug discovery.[1][2][3][4][5] Its prevalence in a wide array of FDA-approved therapeutics stems from its metabolic stability, ability to engage in diverse non-covalent interactions, and its role as a versatile pharmacophore.[6] Compounds incorporating the isoxazole ring system have demonstrated a remarkable spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.[1][2][3][4][5] This guide focuses on a specific derivative, 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine, a compound of interest due to its unique substitution pattern which suggests the potential for novel pharmacology. The presence of a methoxyphenyl group, a common feature in many bioactive molecules, coupled with the amine and methyl substituents on the isoxazole core, warrants a systematic investigation into its mechanism of action. This document will serve as a comprehensive roadmap for researchers and drug development professionals to explore the therapeutic potential of this compound.

Hypothesized Mechanisms of Action: A Multi-pronged Investigative Approach

Given the broad therapeutic landscape of isoxazole derivatives, a logical starting point for elucidating the mechanism of action of this compound is to formulate hypotheses based on established activities of structurally related compounds. We will explore three primary, plausible mechanistic avenues: anti-inflammatory, anticancer, and neuroprotective activities.

Hypothesis 1: Anti-inflammatory Activity via Modulation of Eicosanoid and Cytokine Signaling

Many isoxazole-containing compounds, such as the COX-2 inhibitor valdecoxib, exert their anti-inflammatory effects by targeting key enzymes in the arachidonic acid cascade.[2] The structural features of this compound suggest it may also interact with cyclooxygenase (COX) enzymes or other pivotal inflammatory mediators.

Proposed Signaling Pathway:

Caption: Proposed anti-inflammatory mechanism of action.

Hypothesis 2: Anticancer Activity through Kinase Inhibition and Apoptosis Induction

The isoxazole scaffold is present in several kinase inhibitors used in oncology. The methoxyphenyl moiety is also a common feature in compounds targeting kinases. Therefore, it is plausible that this compound could exert anticancer effects by inhibiting specific protein kinases crucial for tumor cell proliferation and survival, ultimately leading to apoptosis.

Proposed Signaling Pathway:

Caption: Proposed anticancer mechanism of action.

Hypothesis 3: Neuroprotective Effects via Modulation of Neurotransmitter Systems or Anti-neuroinflammatory Action

Certain isoxazole derivatives are known to interact with neurotransmitter receptors and have shown promise in models of neurodegenerative diseases.[2] The amine group on the isoxazole ring of the title compound could potentially interact with aminergic receptors. Additionally, its putative anti-inflammatory properties could be beneficial in neuroinflammatory conditions.

Proposed Experimental Workflow:

Caption: Workflow for investigating neuroprotective effects.

Experimental Protocols for Mechanistic Validation

To rigorously test the aforementioned hypotheses, a series of well-defined in vitro and cell-based assays are proposed.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine if this compound directly inhibits the activity of COX-1 and COX-2 enzymes.

Methodology:

-

Reagents and Materials:

-

Human recombinant COX-1 and COX-2 enzymes.

-

Arachidonic acid (substrate).

-

Amplex Red reagent.

-

Horseradish peroxidase (HRP).

-

Test compound: this compound.

-

Reference inhibitors: SC-560 (COX-1 selective), Celecoxib (COX-2 selective).

-

Assay buffer (e.g., Tris-HCl).

-

-

Procedure:

-

Prepare a series of dilutions of the test compound and reference inhibitors in DMSO.

-

In a 96-well plate, add the assay buffer, HRP, and the respective enzyme (COX-1 or COX-2).

-

Add the test compound or reference inhibitor to the wells and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding a mixture of arachidonic acid and Amplex Red reagent.

-

Measure the fluorescence (excitation 530-560 nm, emission ~590 nm) every minute for 20 minutes.

-

Calculate the rate of reaction for each concentration.

-

-

Data Analysis:

-

Determine the IC₅₀ values for the test compound against both COX-1 and COX-2 by plotting the percent inhibition versus the log of the compound concentration and fitting the data to a four-parameter logistic equation.

-

Table 1: Expected Data Output from COX Inhibition Assay

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| This compound | TBD | TBD | TBD |

| SC-560 | ~0.01 | >10 | >1000 |

| Celecoxib | >10 | ~0.1 | <0.01 |

Protocol 2: Cell-based Cytotoxicity and Apoptosis Assays

Objective: To evaluate the anticancer potential of the compound by assessing its cytotoxicity and its ability to induce apoptosis in cancer cell lines.

Methodology:

-

Cell Lines: A panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon).

-

Cytotoxicity Assay (MTT Assay):

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for 48-72 hours.

-

Add MTT reagent and incubate for 4 hours.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at 570 nm.

-

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

-

Treat cells with the test compound at its IC₅₀ concentration for 24 hours.

-

Harvest the cells and wash with PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide.

-

Analyze the cells by flow cytometry.

-

-

Data Analysis:

-

Calculate the GI₅₀ (concentration for 50% growth inhibition) from the MTT assay.

-

Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells from the flow cytometry data.

-

Protocol 3: Kinase Inhibition Profiling

Objective: To identify potential protein kinase targets of this compound.

Methodology:

-

Platform: Utilize a commercial kinase profiling service (e.g., Eurofins, Reaction Biology) that offers a large panel of recombinant human kinases.

-

Procedure:

-

Submit the test compound for screening at a fixed concentration (e.g., 10 µM) against the kinase panel.

-

The service provider will perform in vitro kinase activity assays (typically radiometric or fluorescence-based) in the presence of the compound.

-

-

Data Analysis:

-

The primary output will be the percent inhibition of each kinase at the tested concentration.

-

Follow-up dose-response studies should be conducted for any "hits" (kinases inhibited by >50%) to determine their IC₅₀ values.

-

Concluding Remarks and Future Directions

This guide provides a structured and hypothesis-driven framework for the initial investigation into the mechanism of action of this compound. The proposed experimental workflows are designed to be self-validating, with each step logically informing the next. Successful identification of a primary mechanism of action through these in vitro and cell-based assays will pave the way for more advanced preclinical studies, including in vivo efficacy models and pharmacokinetic/pharmacodynamic assessments. The versatility of the isoxazole scaffold suggests that this compound could hold significant therapeutic promise, and the systematic approach outlined herein will be instrumental in unlocking its full potential.

References

- Advances in isoxazole chemistry and their role in drug discovery.

- Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH.

- Advances in isoxazole chemistry and their role in drug discovery - ResearchG

- Advances in isoxazole chemistry and their role in drug discovery - Semantic Scholar.

- Advances in isoxazole chemistry and their role in drug discovery - Semantic Scholar.

- Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.

- Methyl 4-amino-3-methoxyisoxazole-5-carboxyl

- 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid - PMC - NIH.

- 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide - MDPI.

- This compound | 166964-11-0 - ChemicalBook.

- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - NIH.

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Advances in isoxazole chemistry and their role in drug discovery | Semantic Scholar [semanticscholar.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

A Strategic Guide to the Preliminary Pharmacological Profiling of 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive strategy for the preliminary pharmacological profiling of the novel chemical entity, 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine. As a derivative of the pharmacologically significant isoxazole scaffold, this compound presents a compelling case for thorough investigation.[1][2][3][4][5] This document provides a structured, multi-tiered approach, commencing with in silico target prediction to generate initial hypotheses, followed by a broad panel of in vitro assays to identify potential biological targets and off-target liabilities. The guide culminates with protocols for essential in vivo studies to assess the preliminary pharmacokinetic and acute toxicity profiles. Each section is designed to provide not only procedural steps but also the scientific rationale behind the experimental choices, ensuring a robust and logically sound preliminary assessment.

Introduction and Rationale

The isoxazole ring is a five-membered heterocycle that is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities.[1][2][3] These activities include anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.[1][2] The versatility of the isoxazole scaffold in drug design underscores the potential of its derivatives as novel therapeutic candidates.

The subject of this guide, this compound, incorporates two key structural features of interest: the 3-methylisoxazol-5-amine core and a 4-methoxyphenyl substituent. The methoxy group is a common feature in many approved drugs and can favorably influence ligand-target binding, physicochemical properties, and metabolic stability.[6][7] The combination of these moieties suggests that this compound warrants a systematic pharmacological investigation to elucidate its potential therapeutic value and safety profile.

This guide will delineate a strategic workflow for the initial pharmacological characterization of this compound, from computational modeling to early-stage in vivo assessment.

Tier 1: In Silico Target Prediction and Physicochemical Profiling

Before embarking on resource-intensive experimental assays, a computational approach can provide valuable insights into the potential biological targets and drug-like properties of this compound.[8][9][10]

Objective

To predict potential protein targets and assess the compound's physicochemical properties to guide subsequent experimental design.

Methodology

A variety of computational methods can be employed for target prediction, broadly categorized as ligand-based and structure-based approaches.[9]

-

Ligand-Based Methods: These methods compare the 2D or 3D structure of the query molecule to databases of compounds with known biological activities. Tools like PharmMapper and similar platforms can be utilized to identify potential targets based on pharmacophore mapping.[11]

-

Structure-Based Methods (Reverse Docking): If the 3D structure of potential protein targets is known, reverse docking can be used to predict the binding affinity of this compound to a library of protein structures.[9]

In addition to target prediction, it is crucial to compute key physicochemical properties to anticipate the compound's behavior in biological systems. This includes:

-

Lipophilicity (LogP): Influences solubility, permeability, and plasma protein binding.[12]

-

Molecular Weight (MW): A key parameter in Lipinski's Rule of Five for oral bioavailability.

-

Topological Polar Surface Area (TPSA): Correlates with membrane permeability.

-

Aqueous Solubility (LogS): A critical factor for absorption.

Data Presentation

The results from the in silico analysis should be compiled into clear, concise tables.

Table 1: Predicted Biological Targets for this compound

| Predicted Target | Prediction Method | Confidence Score | Rationale for Investigation |

| Cyclooxygenase-2 (COX-2) | Pharmacophore Mapping | High | Many isoxazole derivatives exhibit anti-inflammatory activity. |

| Monoamine Oxidase B (MAO-B) | 3D Shape Similarity | Medium | The methoxyphenyl moiety is present in some MAO inhibitors. |

| ... | ... | ... | ... |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Method |

| LogP | 2.8 | ALOGPS |

| Molecular Weight | 220.25 g/mol | - |

| TPSA | 65.2 Ų | - |

| Aqueous Solubility (LogS) | -3.5 | - |

Tier 2: In Vitro Pharmacological Profiling

The insights gained from the in silico analysis will guide the design of a comprehensive in vitro profiling strategy. This tier aims to experimentally validate predicted targets, identify primary mechanisms of action, and uncover potential off-target interactions that could lead to adverse effects.

Broad Panel Safety Pharmacology Screening

A crucial first step in experimental profiling is to screen the compound against a broad panel of receptors, ion channels, and enzymes known to be associated with adverse drug reactions.[13][14][15][16][17] This provides an early assessment of the compound's selectivity and potential safety liabilities.

A tiered approach is recommended, starting with a primary screen at a single high concentration (e.g., 10 µM) against a panel of targets. Any significant activity ("hits") would then be followed up with concentration-response curves to determine potency (IC50 or Ki).

Caption: Step-by-step workflow for the enzyme inhibition assay.

Tier 3: Preliminary In Vivo Profiling

Following the in vitro characterization, preliminary in vivo studies are essential to understand the compound's behavior in a whole organism. [18][19]This tier focuses on early assessment of pharmacokinetics and acute toxicity.

Preliminary Pharmacokinetic (PK) Screening

Early PK screening provides crucial information on the absorption, distribution, metabolism, and excretion (ADME) of the compound, which is vital for predicting its in vivo efficacy and safety. [20][21][22][23] Objective: To determine the basic pharmacokinetic parameters of this compound in a rodent model (e.g., rat or mouse) following intravenous (IV) and oral (PO) administration.

Procedure:

-

Animal Dosing: Administer a single dose of the test compound to two groups of animals, one via IV injection and the other via oral gavage.

-

Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Sample Processing: Process the blood samples to obtain plasma.

-

Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Plot the plasma concentration versus time for both routes of administration. Calculate key PK parameters using non-compartmental analysis.

Table 4: Key Pharmacokinetic Parameters

| Parameter | IV Administration | PO Administration |

| Cmax (ng/mL) | - | (To be determined) |

| Tmax (h) | - | (To be determined) |

| AUC (ng*h/mL) | (To be determined) | (To be determined) |

| Half-life (t1/2, h) | (To be determined) | (To be determined) |

| Clearance (CL) | (To be determined) | - |

| Volume of Distribution (Vd) | (To be determined) | - |

| Bioavailability (F%) | - | (To be determined) |

Acute Oral Toxicity Study

An acute toxicity study is required to determine the potential adverse effects of a single high dose of the compound and to establish a preliminary safety profile. [24][25][26][27]The OECD 423 (Acute Toxic Class Method) guideline provides a standardized and ethical approach for this assessment. [24][25][26][27][28] Objective: To determine the acute oral toxicity of this compound in a rodent model according to OECD Guideline 423.

Procedure:

-

Animal Selection: Use a small group of animals (typically rodents) of a single sex (usually females).

-

Dose Administration: Administer a single oral dose of the test compound at one of the defined starting dose levels (e.g., 300 mg/kg). [26]3. Observation: Observe the animals for signs of toxicity and mortality for at least 14 days.

-

Stepwise Procedure: Based on the outcome (mortality or survival), the dose for the next group of animals is adjusted up or down according to the OECD 423 guideline.

-

Classification: The results are used to classify the compound into a specific toxicity category according to the Globally Harmonised System (GHS).

Conclusion

The preliminary pharmacological profiling of a novel chemical entity such as this compound is a critical step in the drug discovery process. The tiered approach outlined in this guide, from in silico prediction to in vitro screening and preliminary in vivo studies, provides a systematic and resource-efficient framework for its initial characterization. By following this strategic plan, researchers can generate a robust preliminary data package that will inform decisions on the future development of this promising compound.

References

-

OECD Guidelines for the Testing of Chemicals, Section 4, Health Effects: Test No. 423: Acute Oral Toxicity - Acute Toxic Class Method. Organisation for Economic Co-operation and Development. [Link]

-

Slideshare. OECD Guideline For Acute oral toxicity (TG 423). [Link]

-

YouTube. OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. [Link]

-

Wisdomlib. OECD 423 guidelines: Significance and symbolism. [Link]

-

Gifford Bioscience. Radioligand Binding Assay. [Link]

-

Alfa Cytology. Competitive Radioligand Binding Assays. [Link]

-

OECD. Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. [Link]

-

Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

-

Concept Life Sciences. In Vivo Pharmacokinetics (PK) Screening. [Link]

-

The Royal Society of Chemistry. Protocol for enzyme assays. [Link]

-

PMC - PubMed Central. In silico Methods for Identification of Potential Therapeutic Targets. [Link]

-

SciSpace. In Silico Target Prediction for Small Molecules. (2018). [Link]

-

PMC - PubMed Central. Computational/in silico methods in drug target and lead prediction. [Link]

-

PubMed. Pharmacokinetics and Metabolism in Early Drug Discovery. [Link]

-

ResearchGate. Measuring Receptor Target Coverage: A Radioligand Competition Binding Protocol for Assessing the Association and Dissociation Rates of Unlabeled Compounds. [Link]

-

ZSHK Laboratories Limited. Early Pharmacokinetics Screening. [Link]

-

ResearchGate. The role of the methoxy group in approved drugs. [Link]

-

Pharmaron. Discovery in vivo PK Services. [Link]

-

NCBI - NIH. Receptor Binding Assays for HTS and Drug Discovery. [Link]

-

MDPI. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. [Link]

-

PubMed. Safety screening in early drug discovery: An optimized assay panel. [Link]

-

Sygnature Discovery. In vivo PK / Pharmacokinetic Studies. [Link]

-

European Pharmaceutical Review. In vitro safety pharmacology profiling. [Link]

-

Reaction Biology. Safety and Off-Target Drug Screening Services. [Link]

-

PMC - PubMed Central. A Guide to In Silico Drug Design. [Link]

-

OUCI. In Silico Target Prediction for Small Molecules. [Link]

-

ACS Publications. Comprehensive Analysis of Clinically Discontinued Compounds Using an In Vitro Secondary Pharmacology Panel to Predict Potential Safety Risks during Drug Development. [Link]

-

ICE Bioscience. Safety Pharmacology Services. [Link]

-

PubMed. The role of the methoxy group in approved drugs. [Link]

-

ResearchGate. Synthesis of 3-methyl-4-arylmethylene-isoxazol-5 (4H)-ones catalyzed by tartaric acid in aqueous media. [Link]

-

NIH. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. [Link]

-

PMC - PubMed Central. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. [Link]

-

Pharmaceutical Technology. ADME Studies: Determining Promising Drug Compounds. [Link]

-

YouTube. The Medicinal Chemist's Guide to Solving ADMET Challenges. [Link]

-

ScienceDirect. Current status and future directions of high-throughput ADME screening in drug discovery. [Link]

-

NINGBO INNO PHARMCHEM CO., LTD. The Foundation of Innovation: Key Chemical Intermediates in Drug Discovery. [Link]

-

PubMed. Isoxazole ring as a useful scaffold in a search for new therapeutic agents. [Link]

-

ResearchGate. Isoxazole ring as a useful scaffold in a search for new therapeutic agents. [Link]

-

ResearchGate. Synthesis of 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide (4). [Link]

-

ResearchGate. ADME Profiling in Drug Discovery and Development: An Overview. [Link]

-

PMC - PubMed Central. The synthetic and therapeutic expedition of isoxazole and its analogs. [Link]

-

RSC Publishing. Advances in isoxazole chemistry and their role in drug discovery. [Link]

-

Semantic Scholar. Advances in isoxazole chemistry and their role in drug discovery. [Link]

-

PMC - PubMed Central. N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. [Link]

-

MDPI. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. [Link]

Sources

- 1. Isoxazole ring as a useful scaffold in a search for new therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In silico Methods for Identification of Potential Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Silico Target Prediction for Small Molecules [ouci.dntb.gov.ua]

- 12. researchgate.net [researchgate.net]

- 13. Safety screening in early drug discovery: An optimized assay panel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 15. reactionbiology.com [reactionbiology.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel - Safety Pharmacology Profiling - ICE Bioscience [en.ice-biosci.com]

- 18. In Vivo Pharmacokinetics (PK) Screening [conceptlifesciences.com]

- 19. sygnaturediscovery.com [sygnaturediscovery.com]

- 20. Pharmacokinetics and metabolism in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Early Pharmacokinetics Screening_ZSHK Laboratories Limited [zshklabs.com]

- 22. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 23. pharmtech.com [pharmtech.com]

- 24. researchgate.net [researchgate.net]

- 25. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 26. m.youtube.com [m.youtube.com]

- 27. OECD 423 guidelines: Significance and symbolism [wisdomlib.org]

- 28. oecd.org [oecd.org]

The Discovery of Novel 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine Analogs: A Technical Guide for Drug Development Professionals

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its inherent electronic properties and versatile substitution patterns allow for the fine-tuning of pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth technical overview of the discovery of a novel class of 4-(4-methoxyphenyl)-3-methylisoxazol-5-amine analogs. We will delve into the strategic design, synthetic pathways, and proposed biological evaluation of these compounds, offering a comprehensive resource for researchers engaged in the discovery of new therapeutic agents. Our discussion is grounded in established synthetic methodologies and structure-activity relationship (SAR) principles, providing a robust framework for the exploration of this promising chemical space.

Introduction: The Isoxazole Moiety as a Privileged Scaffold

The five-membered isoxazole ring, an aromatic heterocycle containing adjacent nitrogen and oxygen atoms, is a recurring motif in a wide array of biologically active molecules.[2][3] This prevalence is not coincidental; the isoxazole core imparts favorable physicochemical properties, including metabolic stability and the ability to engage in various non-covalent interactions with biological targets.[1] The isoxazole nucleus is found in drugs with diverse therapeutic applications, from the anti-inflammatory agent Parecoxib to the antifungal Micafungin, highlighting its versatility in drug design.[1]

The 5-aminoisoxazole substructure, in particular, has garnered significant attention as a versatile pharmacophore. The amino group at the 5-position can act as a key hydrogen bond donor and a handle for further derivatization, enabling the exploration of a broad chemical space to optimize target engagement and ADME properties. This guide focuses on the synthesis and potential applications of novel analogs based on the this compound core, a scaffold designed to probe interactions within the binding sites of various protein targets, particularly kinases.

Rationale for the Design of this compound Analogs

The design of this novel series of analogs is predicated on a strategy of scaffold hopping and strategic substitution to explore new chemical space with potential for high-potency and selective biological activity. The core scaffold was conceived with the following considerations:

-

The 3-methyl group: This small alkyl substituent can provide a degree of steric hindrance, influencing the orientation of the molecule within a binding pocket and potentially enhancing selectivity.

-

The 4-(4-methoxyphenyl) group: The aryl moiety at the C4 position is a common feature in many kinase inhibitors, where it often occupies a hydrophobic pocket. The methoxy substituent can act as a hydrogen bond acceptor and influence the electronic properties of the phenyl ring.

-

The 5-amino group: As previously mentioned, this functional group is crucial for establishing key interactions with target proteins and serves as a point for diversification to build a library of analogs for SAR studies.

The overarching hypothesis is that this scaffold can be elaborated with various substituents at the 5-amino position to generate a library of compounds with diverse pharmacological profiles, particularly as inhibitors of protein kinases, which are often implicated in oncology and inflammatory diseases.[4]

Synthetic Strategy and Detailed Protocols

The synthesis of this compound analogs can be approached through a multi-step sequence, leveraging established isoxazole synthesis methodologies. A plausible and efficient synthetic route is outlined below, adapted from related literature precedents.[1]

Overall Synthetic Workflow

The proposed synthetic pathway commences with the preparation of a key intermediate, ethyl 5-amino-3-methylisoxazole-4-carboxylate, which is then elaborated to introduce the desired 4-aryl substituent, followed by diversification at the 5-amino position.

Caption: Proposed synthetic workflow for novel analogs.

Step-by-Step Experimental Protocols

Protocol 3.2.1: Synthesis of Ethyl 2-cyano-3-ethoxybut-2-enoate (Intermediate P1)

This procedure is adapted from the synthesis of related isoxazole precursors.[1]

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine equimolar amounts of ethyl acetoacetate and ethyl cyanoacetate.

-

Add a catalytic amount of triethyl orthoacetate and a few crystals of 4-dimethylaminopyridine (DMAP).

-

Heat the reaction mixture to 110-120 °C and monitor the removal of ethanol via the Dean-Stark trap.

-

Continue heating until the theoretical amount of ethanol has been collected.

-

Cool the reaction mixture to room temperature. The crude product can be used in the next step without further purification, or it can be purified by vacuum distillation.

Protocol 3.2.2: Synthesis of Ethyl 5-amino-3-methylisoxazole-4-carboxylate (Intermediate P2)

This cyclization reaction is a common method for forming the isoxazole ring.[1]

-

Prepare a solution of sodium ethoxide (EtONa) in absolute ethanol by carefully adding sodium metal to ethanol under an inert atmosphere.

-

To this solution, add hydroxylamine hydrochloride (NH₂OH·HCl) in portions, maintaining the temperature below 30 °C.

-

Add a solution of Intermediate P1 in ethanol dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Remove the solvent under reduced pressure.

-

Triturate the residue with water to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry to afford Intermediate P2.

Protocol 3.2.3: Synthesis of 5-Amino-3-methylisoxazole-4-carboxylic Acid (Intermediate P3)

Hydrolysis of the ester provides the key carboxylic acid intermediate.[1]

-

Dissolve Intermediate P2 in a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture to 70 °C and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and acidify to pH 4 with hydrochloric acid.

-

The product will precipitate out of solution.

-

Collect the solid by filtration, wash with water, and dry to yield Intermediate P3.

Protocol 3.2.4: Synthesis of 4-(4-methoxybenzoyl)-3-methylisoxazol-5-amine